![molecular formula C26H26FN3OS B2972294 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide CAS No. 392320-51-3](/img/structure/B2972294.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

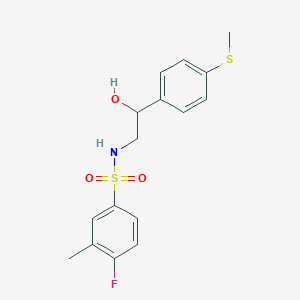

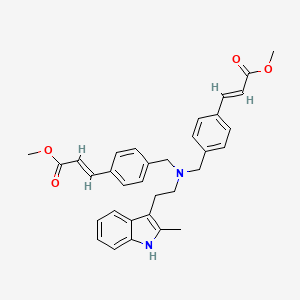

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide” is a complex organic compound that contains an adamantyl group. Adamantylated amides have been synthesized from 1-adamantyl nitrate . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions carried out in sulfuric acid media . The synthesis of unsaturated adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

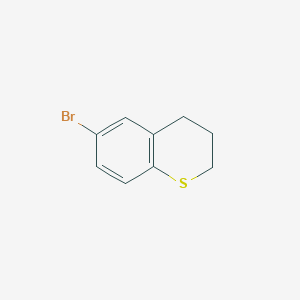

The adamantane core is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantanes undergo a variety of chemical reactions. For example, adamantanes can be adamantylated by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation .Physical And Chemical Properties Analysis

Adamantanes are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .科学的研究の応用

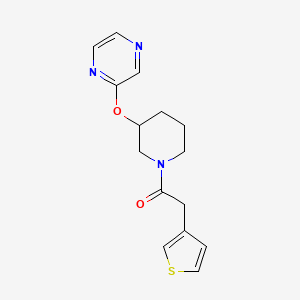

- AB00667780-01 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth and apoptosis induction. By targeting specific pathways or receptors, this compound could potentially be developed into a novel chemotherapeutic agent .

- Studies have explored the anti-inflammatory effects of adamantane-based compounds, including AB00667780-01 . These investigations often involve evaluating the compound’s impact on inflammatory markers, such as protein denaturation assays . Understanding its anti-inflammatory mechanisms could lead to therapeutic applications.

- The adamantane moiety is widely applied in designing drug delivery systems. Incorporating adamantane derivatives into liposomes, cyclodextrins, or dendrimers enhances drug stability, solubility, and targeted delivery . AB00667780-01 could contribute to innovative drug carriers.

- Surface recognition is crucial in various applications, from biosensors to materials science. Researchers have explored adamantane-functionalized surfaces for specific binding interactions. Incorporating AB00667780-01 into surface coatings could enhance selectivity and sensitivity .

- Adamantane derivatives play a role in creating new materials based on natural and synthetic nanodiamonds. These materials find applications in electronics, coatings, and even drug deliveryAB00667780-01 might contribute to the development of advanced nanomaterials .

- The high reactivity of double-bonded adamantane derivatives offers opportunities for synthesizing bioactive compounds and pharmaceuticals. Researchers have explored the potential of adamantane-based scaffolds for drug designAB00667780-01 could serve as a starting point for novel drug candidates .

Anticancer Research

Anti-Inflammatory Properties

Drug Delivery Systems

Surface Recognition Studies

Materials Science and Nanotechnology

Pharmaceutical Development

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The development of microbial resistance has necessitated the search for new potent antibacterial and antifungal agents . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3OS/c27-22-8-4-7-21(12-22)23(31)30(16-17-5-2-1-3-6-17)25-29-28-24(32-25)26-13-18-9-19(14-26)11-20(10-18)15-26/h1-8,12,18-20H,9-11,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPRIZSBSVPTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)

![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)